REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:20])[CH2:12][C:13]([O:15][C:16](C)(C)[CH3:17])=[O:14]>C(O)C>[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:20])[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]
|
Name
|
tert-Butyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OCCOC1=C(C=CC=C1)C(CC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (30-40% EtOAc: petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=C(C=CC=C1)C(CC(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |